molecular formula C18H14ClF3N2O3S B4064731 1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B4064731
M. Wt: 430.8 g/mol
InChI Key: PNTDTKMOCWCINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H14ClF3N2O3S and its molecular weight is 430.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is 430.0365757 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Researchers have synthesized various imidazole derivatives and analyzed their molecular structures through methods like X-ray diffraction. These studies are crucial for understanding the properties and potential applications of compounds with complex structures, including those similar to the one you mentioned. For example, Sharma et al. (2017) synthesized a related compound and determined its crystal structure, providing insights into its molecular geometry and potential interactions in crystalline forms (Sharma et al., 2017).

Photophysical and Photochromic Behavior

Certain derivatives exhibit interesting photophysical and photochromic behaviors. These properties are explored for their potential applications in materials science, such as the development of photoresponsive materials. Deng-Ke Cao et al. (2015) synthesized multifunctional mononuclear complexes that showed distinct magnetic behaviors and photochromic behavior, highlighting the versatility of these compounds in materials science (Cao et al., 2015).

Electroluminescence and Photoluminescence

The electroluminescent and photoluminescent properties of imidazole derivatives are of great interest for optoelectronic applications. These compounds can be used in the development of organic light-emitting diodes (OLEDs) and other light-emitting materials. Studies on phenanthro[9,10-d]imidazole derivatives, for example, have shown high photoluminescence quantum yields, indicating their potential use in electroluminescent devices (Kula et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O3S/c19-12-4-2-6-14(8-12)24-16-10-28(26,27)9-15(16)23(17(24)25)13-5-1-3-11(7-13)18(20,21)22/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTDTKMOCWCINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC(=CC=C3)Cl)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Reactant of Route 2
1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Reactant of Route 3
1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Reactant of Route 4
1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Reactant of Route 5
Reactant of Route 5
1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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